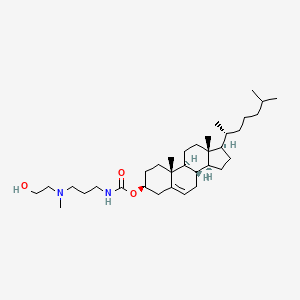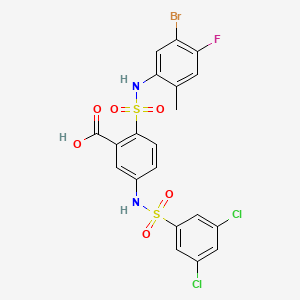
MHAPC-Chol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
MHAPC-Chol, also known as N,N-methyl hydroxy-ethyl aminopropane carbamoyl cholesterol, is a cationic cholesterol . Its primary targets are the cells where it is intended to deliver its payload. In the context of gene therapy, this compound is used to form lipoplexes with other compounds, such as siRNA, to facilitate cellular uptake .
Mode of Action
This compound interacts with its targets primarily through cellular association. It forms lipoplexes with siRNA, which are then taken up by the cells . The higher cellular association of MHAPC-lipoplexes compared to other lipoplexes is correlated with significantly higher zeta potentials and lower surface pH levels .
Biochemical Pathways
It is known that the compound plays a crucial role in gene silencing via high cellular association . This suggests that this compound may interact with the pathways involved in gene expression and regulation.
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its formulation and route of administration. When used to deliver siRNA into mice via intravenous injection, this compound accumulates in the liver . This suggests that the compound has a high degree of bioavailability in this organ.
Result of Action
The primary result of this compound’s action is a high gene silencing effect via high cellular association . This is achieved through the delivery of siRNA to the target cells, which can then interfere with the expression of specific genes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the surface properties of MHAPC-lipoplexes, such as zeta potentials and surface pH levels, can affect their cellular association and gene transfection efficiency . Additionally, modifications with certain surfactants can further influence these properties . .
Biochemical Analysis
Biochemical Properties
MHAPC-Chol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As part of a lipoplex with DOPE, this compound has been used for siRNA delivery and gene silencing in MCF-7 cells in a luciferase assay without affecting cell viability . The nature of these interactions is largely due to the cationic properties of this compound, which allow it to bind to negatively charged molecules like siRNA .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by delivering siRNA into cells, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been used to deliver siRNA into mice via intravenous injection, resulting in this compound accumulation in the liver .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interactions with biomolecules at the molecular level. It binds to siRNA and forms a complex that can be taken up by cells . This can lead to changes in gene expression, enzyme inhibition or activation depending on the specific siRNA that is delivered .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been used to deliver siRNA into mice via intravenous injection, resulting in this compound accumulation in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions
MHAPC-Chol is synthesized through a series of chemical reactions involving cholesterol and various reagents. The synthesis typically involves the modification of cholesterol with N,N-methyl hydroxyethyl aminopropane carbamoyl groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
MHAPC-Chol undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
Scientific Research Applications
MHAPC-Chol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
OH-Chol: Cholesteryl-3β-carboxyamindoethylene-N-hydroxyethyl-amine.
Uniqueness
MHAPC-Chol is unique due to its high cellular association and gene silencing efficiency compared to other cationic cholesterol derivatives. Its structure allows for better interaction with cellular membranes, resulting in more effective delivery of siRNA .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-hydroxyethyl(methyl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60N2O3/c1-24(2)9-7-10-25(3)29-13-14-30-28-12-11-26-23-27(39-32(38)35-19-8-20-36(6)21-22-37)15-17-33(26,4)31(28)16-18-34(29,30)5/h11,24-25,27-31,37H,7-10,12-23H2,1-6H3,(H,35,38)/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSUBQXPLPQEHC-DYQRUOQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)CCO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)CCO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)





![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)
